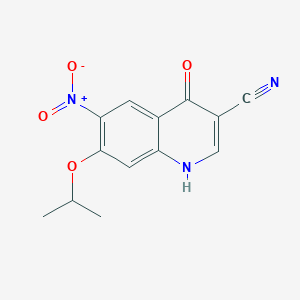

3-Quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro-

CAS No.: 919482-01-2

Cat. No.: VC15917335

Molecular Formula: C13H11N3O4

Molecular Weight: 273.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 919482-01-2 |

|---|---|

| Molecular Formula | C13H11N3O4 |

| Molecular Weight | 273.24 g/mol |

| IUPAC Name | 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile |

| Standard InChI | InChI=1S/C13H11N3O4/c1-7(2)20-12-4-10-9(3-11(12)16(18)19)13(17)8(5-14)6-15-10/h3-4,6-7H,1-2H3,(H,15,17) |

| Standard InChI Key | LAVCCJFCHCAZCI-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-nitro-4-oxo-7-propan-2-yloxy-1H-quinoline-3-carbonitrile, reflects its structural complexity. Key features include:

-

A quinoline core (a bicyclic system comprising a benzene ring fused to a pyridine ring).

-

A carbonitrile group (-C≡N) at position 3, enhancing electrophilicity and potential for hydrogen bonding.

-

A nitro group (-NO₂) at position 6, contributing to electron-withdrawing effects and redox reactivity.

-

A 1-methylethoxy group (-OCH(CH₃)₂) at position 7, influencing lipophilicity and steric interactions.

-

A hydroxy group (-OH) at position 4, enabling hydrogen bonding and acidity (pKa ~8–10).

The canonical SMILES notation (CC(C)OC1=C(C=C2C(=C1)NC=C(C2=O)C#N)N+[O-]) and InChIKey (LAVCCJFCHCAZCI-UHFFFAOYSA-N) provide precise descriptors for computational modeling.

Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₁N₃O₄ |

| Molecular Weight | 273.24 g/mol |

| LogP (Partition Coefficient) | Estimated ~1.8–2.5 (calculated) |

| Topological Polar Surface Area | 109 Ų |

| Hydrogen Bond Donors | 1 (hydroxy group) |

| Hydrogen Bond Acceptors | 7 (nitro, carbonyl, ether, nitrile) |

The nitro group and carbonitrile moiety significantly reduce solubility in aqueous media, while the isopropoxy group enhances membrane permeability .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of 3-quinolinecarbonitrile, 4-hydroxy-7-(1-methylethoxy)-6-nitro- involves multi-step organic reactions, typically including:

-

Quinoline Core Formation: Cyclocondensation of substituted anilines with β-ketoesters or cyanoacetates under acidic conditions .

-

Functionalization:

-

Nitration: Introduction of the nitro group at position 6 using mixed acid (HNO₃/H₂SO₄) under controlled temperatures.

-

Etherification: Alkylation of the hydroxy group at position 7 with isopropyl bromide or iodide in the presence of a base (e.g., K₂CO₃).

-

Cyanation: Installation of the carbonitrile group at position 3 via Rosenmund-von Braun reaction or nucleophilic substitution .

-

Optimization Challenges

-

Regioselectivity: Ensuring precise substitution at positions 3, 4, 6, and 7 requires careful control of reaction conditions (temperature, solvent, catalysts).

-

Yield: Reported yields for analogous quinoline derivatives range from 40% to 65%, depending on purification methods (e.g., column chromatography, recrystallization) .

Biological Activity and Mechanistic Insights

Anticancer Activity

Quinoline derivatives are known to inhibit kinases and topoisomerases. Key observations include:

-

Src Kinase Inhibition: 4-Phenylamino-3-quinolinecarbonitriles showed IC₅₀ values as low as 3.8 nM in enzymatic assays .

-

DNA Intercalation: The planar quinoline core intercalates DNA, while the nitro group induces strand breaks via radical formation.

Pharmacokinetic Profile

-

Lipinski’s Rule Compliance: Predicted logP (<5), molecular weight (<500), and hydrogen bond donors/acceptors suggest oral bioavailability .

-

Metabolic Stability: The nitro group may undergo reduction to an amine, necessitating prodrug strategies for in vivo applications.

Comparative Analysis of Quinoline Derivatives

Future Directions and Challenges

Research Priorities

-

Mechanistic Studies: Elucidate interactions with bacterial DNA gyrase or human kinases using X-ray crystallography .

-

SAR Optimization: Modify the isopropoxy group to balance lipophilicity and solubility (e.g., replacing with PEGylated chains).

-

Toxicology Profiles: Assess genotoxicity risks associated with nitro group reduction in vivo.

Industrial Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume